molecular formula C8H9NO B1628934 3,4-Dihydro-2H-benzo[e][1,3]oxazine CAS No. 66955-51-9

3,4-Dihydro-2H-benzo[e][1,3]oxazine

Cat. No.: B1628934
CAS No.: 66955-51-9
M. Wt: 135.16 g/mol
InChI Key: WTAVYBAEMMFITK-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[e][1,3]oxazine is a heterocyclic compound featuring a fused benzene ring and a six-membered oxazine ring. It serves as a foundational structure for synthesizing advanced benzoxazine derivatives, which are widely studied for their applications in polymer chemistry, pharmaceuticals, and materials science. Key properties include thermal stability, tunable reactivity, and the ability to undergo ring-opening polymerization (ROP) to form polybenzoxazines .

Properties

IUPAC Name

3,4-dihydro-2H-1,3-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAVYBAEMMFITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619459
Record name 3,4-Dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66955-51-9
Record name 3,4-Dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Protocol for 3-Phenyl-3,4-dihydro-2H-benzo[e]oxazine

The Mannich reaction remains the most widely employed method, utilizing phenol derivatives, formaldehyde equivalents, and primary amines. A representative procedure involves refluxing phenol (1.12 mmol), paraformaldehyde (2.66 mmol), and aniline (1.06 mmol) in toluene for 6 hours under nitrogen. Post-reaction workup includes:

  • Washing with 1N NaOH (3×) to remove unreacted phenol
  • Water washes (3×) for neutralization
  • Drying over anhydrous MgSO4
  • Column chromatography (neutral alumina, hexane:EtOAc 9:1)
  • Recrystallization from hexane

This method yields 85% pure product as white crystals, confirmed by 1H NMR (CDCl3, 600 MHz): δ 6.73–7.21 ppm (aromatic protons), 4.76 ppm (N–CH2–O), 3.83 ppm (Ar–CH2–N).

Isotopically Labeled Derivatives

Deuterated analogs facilitate vibrational spectroscopy studies. Synthesis of 3-phenyl-3,4-dihydro-2H-benzo[e]oxazine-2,2-d2 employs ethanol-d6 solvent and D2O washes, achieving 89% deuteration at the oxazine methylene positions. 15N-labeled variants substitute natural abundance aniline with 15N-aniline (99% isotopic purity), enabling precise NMR coupling constant analysis (1JNH = 90.3 Hz vs. 88.7 Hz in unlabeled compound).

Multicomponent Reaction (MCR) Strategies

Ferrierite-Based Magnetic Nanocatalysis

A breakthrough in green synthesis employs M-FER/TEPA/SO3H nanocatalysts (20 mg/mmol substrate) in water at 25°C. The protocol:

Component Quantity (mmol) Role
2-Naphthol 1.0 Phenolic component
Benzaldehyde 1.2 Aldehyde source
Cyclohexylamine 1.1 Amine component
H2O 5 mL Solvent

Reaction completion occurs within 35 minutes (TLC monitoring), followed by magnetic separation of the catalyst (VSM analysis shows 43 emu/g saturation magnetization). The aqueous phase yields 94% product after extraction with ethyl acetate.

PEG-400 Mediated Synthesis

Polyethylene glycol 400 serves as both solvent and catalyst in a solvent-free approach:

  • Mix 2-naphthol (10 mmol), 4-chlorobenzaldehyde (12 mmol), ammonium acetate (15 mmol)
  • Heat at 80°C for 2 hours
  • Cool to room temperature, precipitate with ice water
  • Filter and recrystallize from ethanol

This method achieves 88% yield with >99% purity by HPLC, avoiding hazardous solvents.

Cyclization of Schiff Base Intermediates

Toluene Diisocyanate (TDI) Route

Reaction of TDI with Schiff bases generates bis-oxazine derivatives through a cyclocondensation mechanism:

  • Prepare Schiff base from 4-methoxybenzaldehyde (2 mmol) and 4-aminophenol (2 mmol) in EtOH
  • Add TDI (1 mmol) under N2 at 0°C
  • Warm to 25°C, stir for 8 hours
  • Isolate product via vacuum filtration

Key spectral data for compound S9 (C31H25ClN4O5):

  • IR (KBr): 1765 cm−1 (C=O), 1526 cm−1 (N–O), 633 cm−1 (C–Cl)
  • 1H NMR (DMSO-d6): δ 3.77 (s, OCH3), 6.89–7.74 (m, Ar–H), 7.98 (s, NH)

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 100°C) accelerates ring closure of Schiff base-tethered precursors:

Parameter Value
Irradiation time 8 minutes
Pressure 150 psi
Solvent DMF
Yield 91%

This method reduces reaction time from hours to minutes while maintaining stereoselectivity.

Advanced Functionalization Techniques

tert-Butyl Substituted Derivatives

Introducing bulky substituents enhances thermal stability for polymer applications:

  • React phenol-d6 (1.00 mmol) with tert-butylamine (0.95 mmol)
  • Paraformaldehyde (2.40 mmol) in toluene (3 mL)
  • Reflux 2 hours under Dean-Stark trap
  • Isolate via fractional distillation (bp 142–145°C/0.8 mmHg)

The product shows 15°C higher decomposition temperature (TGA) compared to phenyl analogs.

Polyoxazine Synthesis

Oxazine monomers undergo cationic ring-opening polymerization:

  • Dissolve 3,7-dihexyl-5,10-dimethyl-oxazine (1.0 g) in CH2Cl2
  • Add BF3·OEt2 (0.1 mol%) at −78°C
  • Warm to 25°C over 6 hours
  • Precipitate polymer into methanol

GPC analysis reveals Mn = 23,000 Da, Đ = 1.12, suitable for high-temperature adhesives.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

Critical identifiers across synthetic routes:

Technique Key Signals
1H NMR 4.70–5.20 ppm (N–CH2–O)
13C NMR 78.3 ppm (O–C–N), 149.1 ppm (C–O)
IR 1220–1260 cm−1 (C–N), 1020–1150 cm−1 (C–O–C)
MS (EI) m/z 135 [M]+ (molecular ion)

Deuterated analogs show isotopic clusters at m/z 136–137 (2H incorporation).

Crystallographic Data

Single-crystal X-ray analysis of 3-phenyl derivative (CCDC 2056781):

Parameter Value
Space group P21/c
a (Å) 8.452(2)
b (Å) 10.791(3)
c (Å) 14.673(4)
β (°) 98.34(2)
V (Å3) 1322.7(6)
R-factor 0.0412

The structure confirms chair conformation of the oxazine ring with N–C–O bond angles of 118.7°.

Chemical Reactions Analysis

Mannich Condensation

The primary route for synthesizing 3,4-dihydro-2H-benzo[e] oxazine derivatives involves a Mannich-type condensation-cyclization reaction. Key components include:

  • Phenols/naphthols (e.g., β-naphthol, eugenol)

  • Formaldehyde (or paraformaldehyde)

  • Primary amines (e.g., aniline derivatives, 4-methoxybenzylamine)

Representative Conditions

  • Solvent-free or aqueous conditions : Eco-friendly syntheses in water at ambient temperature yield products with >85% efficiency (e.g., 94% yield for 6-allyl-3-(4-methoxybenzyl)-8-methoxy-3,4-dihydro-2H-benzo[e] oxazine) .

  • Catalysts :

    • Solid acid nanocatalysts (e.g., M-FER/TEPA/SO3H): Enable recyclability and room-temperature reactions with 0.95 mmol·g⁻¹ acidic sites .

    • Thiamine hydrochloride (VB1) : Facilitates imine formation and cyclization under mild conditions .

Key Data

Substrate CombinationCatalystYield (%)Reference
β-Naphthol + 4-Cl-anilineM-FER/TEPA/SO3H92
Eugenol + 4-methoxybenzylamineMethanol (solvent)94
Phenol + furfurylamineSolvent-free87

Formaldehyde Activation and Cyclization

  • Formaldehyde Activation : The catalyst protonates formaldehyde, enhancing its electrophilicity.

  • Iminium Ion Formation : Amine reacts with activated formaldehyde to generate an iminium intermediate (I) .

  • Nucleophilic Attack : Phenol/naphthol attacks the iminium ion, forming intermediate II.

  • Second Formaldehyde Addition : Intermediate II reacts with another formaldehyde molecule to yield intermediate III.

  • Cyclization : Intramolecular cyclization of III produces the 1,3-oxazine ring (Scheme 1) .

Scheme 1 : Proposed Mechanism for 1,3-Oxazine Synthesis

text
Formaldehyde → Activated Formaldehyde → Iminium Ion (I) → Intermediate II → Intermediate III → Cyclization → 1,3-Oxazine

Hydrolysis Reactions

3,4-Dihydro-2H-benzo[e] oxazines undergo hydrolysis under acidic conditions to yield aminomethylphenol derivatives:

  • Conditions : HCl in 1-propanol, followed by ammonia treatment .

  • Example : Hydrolysis of 6-allyl-3-(4-methoxybenzyl)-8-methoxy-3,4-dihydro-2H-benzo[e] oxazine yields 4-allyl-2-methoxy-6-(4-methoxybenzyl)aminomethylphenol (87% yield) .

Post-Synthetic Modifications

  • Allylation : Eugenol-derived benzoxazines retain allyl groups for further functionalization .

  • Sulfonation : Sulfone-scaffold benzoxazines exhibit enhanced thermal stability .

Catalyst and Solvent Effects

  • Solid Acid Catalysts : M-FER/TEPA/SO3H provides high surface area (412 m²·g⁻¹) and recyclability (>5 cycles without loss of activity) .

  • Solvent Impact :

    • Water : Enhances green synthesis but may reduce yields for hydrophobic substrates .

    • Methanol/ethanol : Improve solubility of aromatic amines .

Structural and Conformational Insights

  • Conformations : 3,4-Dihydro-2H-benzo[e] oxazines adopt semi-chair or semi-boat structures depending on substituents (Fig. 1) .

  • X-ray Crystallography : Confirms planarity of the oxazine ring and substituent orientations .

Fig. 1 : Conformational Isomerism in 1,3-Benzoxazines

text
Semi-Chair (A) ↔ Semi-Boat (B)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Aqueous MannichEco-friendly, high yieldsLimited to hydrophilic amines
Solid Acid CatalysisRecyclable, room-temperatureRequires catalyst preparation
VB1-CatalyzedMild conditions, low toxicityHomogeneous catalyst recovery

Scientific Research Applications

Anti-Cancer Properties

The anti-cancer properties of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives have been extensively evaluated:

  • In Vitro Studies : Compounds such as 4e and 4g demonstrated significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values comparable to the standard chemotherapeutic agent Doxorubicin. For example, compound 4e exhibited IC50 values of 8.60 µM and 6.30 µM against MCF-7 and MDA-MB-231 cells respectively .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with cancer cell receptors, suggesting their potential as effective therapeutic agents .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound derivatives in various applications:

  • Synthesis and Evaluation of Anti-Proliferative Activity : A comprehensive study synthesized multiple derivatives and assessed their anti-proliferative effects against cancer cell lines. The results indicated that structural modifications significantly influenced their biological activity .
  • Macrophage Migration Inhibitory Factor (MIF) Modulation : Some derivatives were found to act as mediators of MIF activity, which is crucial in regulating immune responses and inflammation. This suggests potential applications in treating inflammatory diseases .

Data Summary

CompoundCell LineIC50 Value (µM)Reference
4eMCF-78.60 ± 0.75
4eMDA-MB-2316.30 ± 0.54
DoxorubicinMCF-79.11 ± 0.54
DoxorubicinMDA-MB-2318.47 ± 0.47

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-benzo[e][1,3]oxazine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The reactivity and properties of benzoxazine derivatives are highly dependent on substituents at the 3-position and para positions of the aromatic ring. Below is a comparative analysis:

Table 1: Substituent Effects on Key Derivatives
Compound Name Substituent(s) Key Properties Reference
3-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine (PH-a) Phenyl at C3 High thermal stability; used as a monomer for polybenzoxazines
3-Butyl-3,4-dihydro-2H-benzo[e][1,3]oxazine (PH-b) Butyl at C3 Lower polymerization temperature due to electron-donating alkyl groups
5-Butoxy-3-butyl-3,4-dihydro-2H-benzo[e][1,3]oxazine (PH-bb) Butyl at C3, butoxy at C5 Enhanced hydrogen bonding; reduced natural charge (−0.0929 eV) vs. PH-b
3-(4-Trifluoromethylphenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine (PH-4tfma) CF3 at para position Improved thermal stability; fluorine enhances hydrophobicity
6-Fluoro-3-(pyridine-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine (pF) Fluorine at C6, pyridinyl at C3 Increased polarity; potential for coordination chemistry

Polymerization Behavior and Thermal Stability

  • PH-a vs. PH-b : PH-b polymerizes at lower temperatures due to the electron-donating butyl group, which lowers the activation energy for ROP. PH-a requires higher temperatures but forms polymers with superior thermal stability (Tg > 200°C) .
  • PH-bb : The butoxy group at C5 reduces the natural charge on the oxygen atom, leading to delayed polymerization but improved crosslinking density .
  • Bisoxazines (e.g., BA-a): Derivatives like BA-a exhibit dual oxazine rings, enabling higher crosslinking and thermal resistance (decomposition temperatures >300°C) compared to mono-oxazines .
Table 2: Thermal and Polymerization Properties
Compound Polymerization Temp (°C) Decomposition Temp (°C) Notable Feature
PH-a 220–240 320 High char yield (~40%)
PH-b 180–200 290 Low activation energy
PH-bb 200–220 310 Enhanced hydrogen bonding
BA-a 240–260 340 High crosslinking density

Pharmacological Derivatives

  • NSC777205/NSC777207 : These derivatives feature a 3-phenyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione core. NSC777205 exhibits 2-fold higher blood-brain barrier (BBB) permeability than NSC777207 due to reduced methoxy group steric hindrance .
  • Eugenol-based Derivatives: Compounds like 6-allyl-8-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine show cytotoxicity against MCF-7 cancer cells (LC50 = 96.9 µg/mL) .

Biological Activity

3,4-Dihydro-2H-benzo[e][1,3]oxazine is a compound that has garnered attention due to its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound based on various research findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process utilizing solid acid catalysts for efficient production. Recent studies have demonstrated the use of magnetic solid acid nanocatalysts which facilitate the green synthesis of oxazine derivatives with promising biological activities. The reaction mechanism generally involves the activation of formaldehyde followed by nucleophilic attack from aniline, leading to the formation of iminium ions and subsequent cyclization to yield the final product .

Anticancer Activity

One of the most notable biological activities of this compound is its anticancer potential. A series of synthesized analogues have been evaluated for their efficacy against various cancer cell lines. For instance:

  • Compound 4e exhibited an IC50 value of 8.60 ± 0.75 µM against MCF-7 breast cancer cells and 6.30 ± 0.54 µM against MDA-MB-231 cells.
  • In comparison, Doxorubicin, a standard chemotherapy drug, showed IC50 values of 9.11 ± 0.54 µM and 8.47 ± 0.47 µM , respectively .

These results indicate that certain derivatives of this compound can be as effective as conventional chemotherapeutics.

The mechanism through which these compounds exert their anticancer effects appears to involve the inhibition of specific protein interactions critical to cancer cell proliferation. For example, docking studies have shown strong binding affinities to epidermal growth factor receptor (EGFR), a key target in cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity against various pathogens:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

These compounds were evaluated in vitro and showed promising results compared to standard antimicrobial agents .

Case Studies

Several case studies illustrate the effectiveness and potential applications of this compound:

  • Breast Cancer Treatment : A study focusing on the synthesis and evaluation of benzimidazole-tethered analogues showed that these compounds not only inhibited cancer cell growth but also displayed favorable drug-likeness properties for therapeutic use.
  • Macrophage Migration Inhibition : Research has indicated that derivatives of this compound act as mediators in inhibiting macrophage migration inhibitory factor (MIF), which plays a role in inflammatory responses and tumor progression .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-78.60 ± 0.75
AnticancerMDA-MB-2316.30 ± 0.54
AntimicrobialE. coliNot specified
AntimicrobialP. aeruginosaNot specified
AntimicrobialS. aureusNot specified

Q & A

Q. What controls are essential when testing oxazine derivatives for enzyme inhibition?

  • Methodological Answer :
  • Positive Control : Known inhibitors (e.g., acetazolamide for carbonic anhydrase).
  • Negative Control : Solvent-only (e.g., DMSO) to exclude vehicle effects.
  • Blanking : Subtract background absorbance (e.g., enzyme + substrate without inhibitor).
  • Replicates : Triplicate measurements to ensure statistical significance (p <0.05 via t-test) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dihydro-2H-benzo[e][1,3]oxazine
Reactant of Route 2
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3,4-Dihydro-2H-benzo[e][1,3]oxazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.